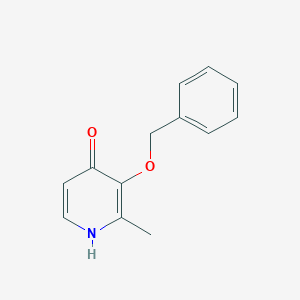

3-(benzyloxy)-2-methyl-4(1H)-pyridinone

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3-phenylmethoxy-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-10-13(12(15)7-8-14-10)16-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBKGCSWOAILTET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C=CN1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(Benzyloxy)-2-methyl-4(1H)-pyridinone

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 3-(benzyloxy)-2-methyl-4(1H)-pyridinone, a crucial intermediate in the development of pharmaceutical agents, particularly next-generation iron chelators. The primary focus is on the most prevalent and efficient method: the O-benzylation of 3-hydroxy-2-methyl-4(1H)-pyridinone. This document elucidates the underlying chemical principles, provides detailed, field-proven experimental protocols, and discusses alternative synthetic strategies. Authored for researchers, medicinal chemists, and process development scientists, this guide emphasizes mechanistic understanding, practical execution, and robust analytical validation to ensure the reliable and scalable production of this key molecule.

Introduction: Significance of this compound

This compound serves as a pivotal protected intermediate in the synthesis of various biologically active compounds. Its core structure is closely related to Deferiprone, an established oral iron chelator used in the treatment of iron overload in patients with thalassemia.[1][2][3] The benzyloxy group acts as a robust protecting group for the 3-hydroxy moiety, allowing for selective modifications at other positions of the pyridinone ring. This strategy is fundamental in creating libraries of novel hydroxypyridinone-based chelators and other therapeutic agents with tailored properties.[4] The molecular formula of the target compound is C₁₃H₁₃NO₂, with a molecular weight of approximately 215.25 g/mol .[5][6][7]

The strategic importance of this compound lies in its ability to facilitate the synthesis of derivatives that might offer improved efficacy, pharmacokinetic profiles, or reduced toxicity compared to existing drugs. Therefore, a reliable and well-understood synthetic route is paramount for advancing research in this area.

Primary Synthesis Pathway: O-Benzylation of 3-Hydroxy-2-methyl-4-pyrone

The most direct and widely adopted synthesis for this compound proceeds in two key stages from commercially available 3-hydroxy-2-methyl-4-pyrone (maltol).

-

Stage 1: O-benzylation of maltol to yield 3-(benzyloxy)-2-methyl-4H-pyran-4-one.

-

Stage 2: Conversion of the pyranone intermediate to the target pyridinone via reaction with an ammonia source.

Reaction Principle and Mechanism

Stage 1: Williamson Ether Synthesis

The first stage is a classic Williamson ether synthesis.[8][9][10] In this Sₙ2 reaction, the hydroxyl group of maltol is first deprotonated by a suitable base (e.g., potassium carbonate, sodium hydride) to form a more nucleophilic phenoxide.[11][12] This phenoxide then attacks the electrophilic benzylic carbon of benzyl bromide or benzyl chloride, displacing the halide and forming the benzyl ether.[8][11][13]

-

Causality of Reagent Choice:

-

Base: Potassium carbonate (K₂CO₃) is a commonly used base due to its moderate strength, low cost, and ease of handling.[14] For substrates sensitive to stronger bases, or to drive the reaction to completion, sodium hydride (NaH) can be employed, which irreversibly deprotonates the hydroxyl group.[12]

-

Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is ideal as it can dissolve the ionic intermediates and does not participate in the reaction.[10][12][14]

-

Electrophile: Benzyl bromide is generally more reactive than benzyl chloride, leading to faster reaction times.

-

Stage 2: Pyranone to Pyridinone Conversion

The second stage involves a ring transformation. The 3-(benzyloxy)-2-methyl-4H-pyran-4-one intermediate reacts with an aqueous ammonia solution. The reaction proceeds via nucleophilic attack of ammonia at the C2 or C6 position of the pyrone ring, followed by ring-opening and subsequent recyclization with the elimination of water to form the more thermodynamically stable pyridinone ring.[15]

Detailed Experimental Protocol

This protocol is a synthesized representation of established laboratory procedures and should be performed with appropriate safety precautions.[6]

Stage 1: Synthesis of 3-(Benzyloxy)-2-methyl-4H-pyran-4-one

-

To a stirred mixture of 3-hydroxy-2-methyl-4-pyrone (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in dry dimethylformamide (DMF, 5-10 mL/mmol), add benzyl chloride (1.2 eq).[14]

-

Heat the reaction mixture at 90°C for 3-4 hours.[14] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After cooling to room temperature, pour the reaction mixture into ice-water.

-

Extract the aqueous mixture with ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude intermediate, 3-(benzyloxy)-2-methyl-4H-pyran-4-one, which can often be used in the next step without further purification.

Stage 2: Synthesis of this compound

-

Dissolve the crude 3-(benzyloxy)-2-methyl-4H-pyran-4-one (1.0 eq) in ethanol.[15]

-

Add an excess of aqueous ammonia solution (e.g., 28-30%) and reflux the mixture overnight.[15]

-

Monitor the reaction by TLC. Upon completion, remove the solvent by distillation under reduced pressure.[15]

-

Dissolve the residue in water and acidify with concentrated hydrochloric acid to a pH of approximately 1.[15] This step protonates the pyridinone, which may cause precipitation of impurities.

-

Wash the acidic aqueous phase with ethyl acetate to remove any remaining starting material or non-basic impurities.[15]

-

Adjust the pH of the aqueous phase to ~10 with a 2M sodium hydroxide solution.[15]

-

Extract the product into chloroform or dichloromethane (3x volumes).[15]

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[15]

-

The crude product can be recrystallized from a methanol/ether solvent system to afford this compound as a crystalline solid.[15] The reported melting point is in the range of 162-173°C.[15]

Workflow Visualization

Alternative Synthetic Strategies

While the O-benzylation of maltol followed by aminolysis is the most common route, other methods exist, particularly those involving alternative benzylation agents. These can be advantageous when the substrate is sensitive to the relatively harsh basic conditions of the traditional Williamson synthesis.[16]

Benzylation via Benzyl Triflate Reagents

A milder, nearly neutral method involves the use of pre-activated benzylation reagents like 2-benzyloxy-1-methylpyridinium trifluoromethanesulfonate (BnOPT).[16][17]

-

Mechanism: This reagent transfers a benzyl group to an alcohol upon mild heating. The mechanism is believed to be Sₙ1-like, proceeding through a reactive phenylcarbenium species that is trapped by the alcohol.[16] This avoids the need for a strong base, making it compatible with more sensitive functional groups.[16]

Comparative Analysis of Synthesis Routes

| Parameter | Primary Route (Williamson) | Alternative Route (BnOPT) |

| Reagent Cost & Availability | High (Maltol, Benzyl Halide, K₂CO₃ are inexpensive) | Lower (BnOPT is a specialty reagent, more expensive) |

| Reaction Conditions | Harsher (Requires base, elevated temperatures) | Milder (Nearly neutral, thermal)[16] |

| Substrate Scope | Good for robust molecules | Excellent for base-sensitive substrates[16] |

| Workup Procedure | Multi-step acid-base extraction required | Simpler filtration and chromatographic purification[17] |

| Overall Yield | Generally high (Reported ~75% for the pyridinone step)[15] | Good to excellent for the benzylation step[16] |

| Scalability | Highly scalable and industrially proven | Less proven on an industrial scale |

Spectroscopic and Analytical Characterization

Self-validation of the synthesis requires rigorous characterization of the final product.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides a definitive fingerprint of the molecule. Expected signals for this compound (in CDCl₃) would include:[15]

-

A singlet for the methyl protons (CH₃) around δ 2.15 ppm.

-

A singlet for the benzylic protons (CH₂Ph) around δ 5.03 ppm.

-

A doublet for the C5 proton of the pyridinone ring around δ 6.35 ppm.

-

A multiplet for the phenyl protons (Ph-H) in the range of δ 7.25-7.31 ppm.

-

A doublet for the C6 proton of the pyridinone ring around δ 7.39 ppm.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This technique confirms the carbon skeleton of the molecule.

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition (C₁₃H₁₃NO₂).[4]

-

Melting Point: A sharp melting point is a good indicator of purity. The reported range is 162-173°C.[15]

Conclusion

The synthesis of this compound is a well-established and robust process, critical for the advancement of medicinal chemistry programs targeting iron-related disorders and beyond. The primary pathway, leveraging the Williamson ether synthesis on a maltol-derived pyranone, remains the most practical and scalable approach for general applications. However, for delicate substrates incompatible with basic conditions, milder alternative benzylation methods provide valuable strategic options. This guide provides the foundational knowledge—from mechanistic principles to detailed, actionable protocols—enabling researchers to confidently synthesize and validate this key chemical building block.

References

-

National Institutes of Health. (n.d.). Preparation of 3-benzyloxy-2-pyridinone functional linkers: Tools for the synthesis of 3,2-hydroxypyridinone (HOPO) and HOPO/hydroxamic acid chelators. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3-benzyloxy-2-methyl propanoate. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

-

Chem-Station. (2014, April 13). Williamson Ether Synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, September 3). 14.3: The Williamson Ether Synthesis. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Williamson ether synthesis – Knowledge and References. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021, October 6). Benzylation of hydroxyl groups by Williamson reaction. In Glycoscience Protocols (GlycoPODv2). Retrieved from [Link]

- Google Patents. (n.d.). US8703156B2 - Liquid formulation for deferiprone with palatable taste.

-

ResearchGate. (n.d.). The simple one-step synthesis method of deferiprone (L1) from maltol.... Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3-Benzyloxy-2-methyl Propanoate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction: 4-Benzyloxyindole. Retrieved from [Link]

-

PubChem. (n.d.). Deferiprone. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Deferiprone | C7H9NO2 | CID 2972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,2-二甲基-3-羟基-4-吡啶酮 - 去铁酮 [sigmaaldrich.com]

- 4. Preparation of 3-benzyloxy-2-pyridinone functional linkers: Tools for the synthesis of 3,2-hydroxypyridinone (HOPO) and HOPO/hydroxamic acid chelators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. This compound | C13H13NO2 | CID 2726416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Benzyloxy-2-methyl-1H-pyridin-4-one | 61160-18-7 [sigmaaldrich.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. This compound | 61160-18-7 [amp.chemicalbook.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Physicochemical Properties of 3-(Benzyloxy)-2-methyl-4(1H)-pyridinone

For distribution to: Researchers, scientists, and drug development professionals

Introduction

3-(Benzyloxy)-2-methyl-4(1H)-pyridinone is a heterocyclic organic compound belonging to the pyridinone class. Its core structure is a pyridin-4-one ring, which is a key scaffold in medicinal chemistry due to its versatile biological activities. The derivatization of this core, in this case with a methyl group at the 2-position and a benzyloxy group at the 3-position, can significantly influence its physicochemical properties and, consequently, its biological function.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. It is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and application of this compound, particularly in the context of drug discovery and development. The methodologies for determining these properties are also detailed to provide a framework for experimental validation.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. It is important to note that some of these values are predicted and should be experimentally verified for critical applications.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₃NO₂ | [1][2][3][4] |

| Molecular Weight | 215.25 g/mol | [1][2][3][4] |

| IUPAC Name | This compound | [1] |

| CAS Number | 61160-18-7 | [1][2][3] |

| Appearance | Khaki Solid | |

| Melting Point | 171-173 °C | [2][5] |

| Boiling Point | 389.5 °C at 760 mmHg | [5] |

| Density | 1.17 g/cm³ | [5] |

| logP (predicted) | 2.26230 | [5] |

| Storage Temperature | Room Temperature, Sealed in Dry | [2] |

Solubility

pKa (Acid Dissociation Constant)

The pKa of the 3-hydroxy group in the parent 3-hydroxypyridin-4-one scaffold is crucial for its biological activity, particularly its ability to chelate metal ions like iron(III).[6][7] The benzyloxy group in this compound blocks this hydroxyl group, meaning the compound itself is not a primary chelator. However, it can be considered a prodrug or intermediate, where debenzylation would reveal the chelating 3-hydroxy-4-pyridinone core. The pKa of the N-H proton on the pyridinone ring is also a key parameter. A standard methodology for pKa determination is outlined in the experimental protocols.

logP (Partition Coefficient)

The partition coefficient (logP) is a measure of a compound's lipophilicity. A predicted logP value of 2.26230 suggests that this compound is moderately lipophilic.[5] This property is a critical determinant of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides valuable information about the structure of the molecule. The reported ¹H NMR data in CDCl₃ is as follows: δ 2.15 (3H, s, CH₃), 5.03 (2H, s, CH₂Ph), 6.35 (1H, d, J = 6.9Hz, 5-H), 7.25-7.31 (5H, m, Ph-H), 7.39 (1H, d, J = 6.9Hz, 6-H).[2]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the C=O (ketone) group of the pyridinone ring, C-O-C (ether) linkage of the benzyloxy group, and C=C and C-H bonds of the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The exact mass of this compound is 215.0946 g/mol .[1] High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

UV-Vis Spectroscopy

The UV-Vis spectrum is expected to show absorption bands corresponding to the π-π* transitions of the aromatic systems in the molecule.

Synthesis

This compound can be synthesized from 3-(benzyloxy)-2-methyl-4H-pyran-4-one. The general procedure involves the reaction of the pyranone with an aqueous ammonia solution under reflux.[2] The product is then isolated and purified by recrystallization.

Experimental Protocols

The following are general protocols for the characterization of this compound. These should be adapted and optimized for specific laboratory conditions.

Protocol 1: Determination of Solubility

-

Add a small, known amount of this compound to a vial.

-

Add a known volume of the solvent to be tested (e.g., water, ethanol, DMSO).

-

Vortex the mixture for 1-2 minutes.

-

Allow the mixture to equilibrate at a controlled temperature for 24 hours.

-

Centrifuge the sample to pellet any undissolved solid.

-

Carefully remove an aliquot of the supernatant.

-

Determine the concentration of the dissolved compound using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

-

Express the solubility in units such as mg/mL or mol/L.

Protocol 2: Determination of pKa by UV-Vis Spectrophotometry

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

-

Prepare a series of buffer solutions with a range of known pH values.

-

Add a small, constant volume of the stock solution to each buffer solution to achieve the desired final concentration.

-

Record the UV-Vis spectrum of each solution over an appropriate wavelength range.

-

Plot the absorbance at a selected wavelength (where the absorbance changes significantly with pH) against the pH.

-

The pKa can be determined from the midpoint of the resulting sigmoidal curve.

Protocol 3: NMR Spectroscopic Analysis

-

Dissolve an appropriate amount of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals in the ¹H NMR spectrum and assign the chemical shifts for both ¹H and ¹³C spectra.

Safety and Handling

This compound is classified as an irritant.[2] It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) from the supplier.

Diagrams

Caption: Synthetic workflow for this compound.

Caption: Key physicochemical properties of the target compound.

Conclusion

This compound is a compound with potential applications in medicinal chemistry, likely as a precursor to biologically active 3-hydroxy-4-pyridinones. This guide has summarized its key physicochemical properties and provided standardized protocols for their experimental determination. While some data, such as solubility and pKa, require experimental confirmation, the information presented here provides a solid foundation for researchers working with this molecule. As with any chemical substance, adherence to appropriate safety protocols is paramount.

References

-

This compound | CAS#:61160-18-7 | Chemsrc. (n.d.). Retrieved January 4, 2026, from [Link]

-

Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. The Royal Society of Chemistry. Retrieved January 4, 2026, from [Link]

-

Dobbin, P. S., Hider, R. C., Hosseini, M., & Zad-Shirazi, F. (1993). Synthesis, physicochemical properties, and evaluation of N-substituted-2-alkyl-3-hydroxy-4(1H)-pyridinones. Journal of medicinal chemistry, 36(17), 2448–2458. [Link]

-

(n.d.). Supporting information. The Royal Society of Chemistry. Retrieved January 4, 2026, from [Link]

-

1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. High resolution ma. (n.d.). AWS. Retrieved January 4, 2026, from [Link]

-

(n.d.). Supplementary Information File. Retrieved January 4, 2026, from [Link]

-

Hider, R. C., & Kong, X. (2013). The design and properties of 3-hydroxypyridin-4-one iron chelators with high pFe(3+) values. Dalton transactions (Cambridge, England : 2003), 42(15), 5363–5374. [Link]

-

Liu, Z. D., Piyamongkol, S., & Hider, R. C. (2001). Synthesis, physicochemical characterization, and biological evaluation of 2-(1'-hydroxyalkyl)-3-hydroxypyridin-4-ones: novel iron chelators with enhanced pFe(3+) values. Journal of medicinal chemistry, 44(15), 2422–2427. [Link]

-

(n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved January 4, 2026, from [Link]

-

Hider, R. C., Liu, Z. D., & Piyamongkol, S. (2000). The design and properties of 3-hydroxypyridin-4-one iron chelators with high pFe(3+) values. Transfusion science, 23(3), 201–209. [Link]

- Santos, M. A., & Marques, S. M. (2017).

-

This compound. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

-

3-(Benzyloxy)-1,4-dihydropyridin-4-one. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

-

The UV-Vis absorption spectra of III in different solvents. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

K-Nagy, Á., Kétszeri, M., K-Tomos, R., & K-Varga, B. (2020). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Education Sciences, 10(11), 318. [Link]

-

Prediction of 3-hydroxypyridin-4-one (HPO) log K-1 values for Fe(III). (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

- Williams, R. (2001). pKa Data Compiled by R. Williams.

Sources

- 1. This compound | C13H13NO2 | CID 2726416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 61160-18-7 [amp.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. 61160-18-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound | CAS#:61160-18-7 | Chemsrc [chemsrc.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, physicochemical characterization, and biological evaluation of 2-(1'-hydroxyalkyl)-3-hydroxypyridin-4-ones: novel iron chelators with enhanced pFe(3+) values - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-(benzyloxy)-2-methyl-4(1H)-pyridinone

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Intermediate in Chelator Synthesis

3-(Benzyloxy)-2-methyl-4(1H)-pyridinone, with the CAS Number 61160-18-7 , is a pivotal molecule in the field of medicinal chemistry, primarily recognized for its role as a protected precursor to the 3-hydroxy-4-pyridinone scaffold.[1][2] This scaffold is the cornerstone of a class of potent iron chelators, most notably represented by the clinically approved drug deferiprone.[3][4] Understanding the synthesis, properties, and applications of this compound is therefore crucial for researchers and drug development professionals working on novel therapies for iron overload disorders and other conditions where metal chelation is a therapeutic strategy. This guide provides a comprehensive overview of this compound, from its fundamental chemical identity to its practical application in the synthesis of advanced chelating agents.

Chemical Identity and Physicochemical Properties

The structural and physical characteristics of this compound are fundamental to its handling, reactivity, and application in synthesis.

Structure:

The molecule consists of a 4(1H)-pyridinone core, substituted with a methyl group at the 2-position and a benzyloxy group at the 3-position. The benzyloxy group serves as a protecting group for the hydroxyl functionality, which is essential for the iron-chelating activity of the deprotected molecule.

Molecular Formula: C₁₃H₁₃NO₂[5]

Molecular Weight: 215.25 g/mol [5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 61160-18-7 | [1] |

| IUPAC Name | 3-(benzyloxy)-2-methyl-1H-pyridin-4-one | [5] |

| Appearance | White to khaki solid | |

| Melting Point | 171-173 °C | [2] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [2] |

Synthesis and Characterization

The synthesis of this compound is a well-established process, typically involving the reaction of a pyranone precursor with an amine source. The following protocol is a detailed, step-by-step methodology based on established literature procedures.[1]

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 3-(benzyloxy)-2-methyl-4H-pyran-4-one.

Materials:

-

3-(benzyloxy)-2-methyl-4H-pyran-4-one

-

Aqueous ammonia solution

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

n-hexane

-

Ethyl acetate

-

Petroleum ether

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-(benzyloxy)-2-methyl-4H-pyran-4-one (1 g, 4.6 mmol) in a suitable solvent. Add an excess of aqueous ammonia solution.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature. Adjust the pH to 7 with hydrochloric acid (6 M).

-

Extraction: Extract the aqueous layer with dichloromethane.

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (9:1 v/v) as the eluent.

-

Final Product: Collect the fractions containing the pure product and evaporate the solvent to obtain this compound as a solid.

Diagram 1: Synthetic Pathway

Caption: Synthesis of this compound.

Characterization Data

Full spectroscopic characterization is essential to confirm the identity and purity of the synthesized compound.

-

¹H NMR (CDCl₃): δ 7.39 (d, 1H, J = 6.9 Hz, H-6), 7.31-7.25 (m, 5H, Ar-H), 6.35 (d, 1H, J = 6.9 Hz, H-5), 5.03 (s, 2H, CH₂Ph), 2.15 (s, 3H, CH₃).[2]

-

¹³C NMR: Expected signals for the pyridinone ring, the methyl group, the benzylic carbon, and the aromatic carbons of the benzyl group.

-

IR (KBr): Characteristic peaks for C=O (pyridinone), C=C (aromatic and pyridinone rings), and C-O-C (ether) bonds.

-

Mass Spectrometry (ESI-MS): m/z calculated for C₁₃H₁₃NO₂ [M+H]⁺.

Mechanism of Action and Biological Significance: A Prodrug Approach to Iron Chelation

The primary significance of this compound lies in its role as a prodrug or synthetic intermediate for 3-hydroxy-4-pyridinone iron chelators.[2] The benzyloxy group masks the hydroxyl group that, along with the adjacent ketone, forms the bidentate chelation site for ferric iron (Fe³⁺).

Diagram 2: Mechanism of Iron Chelation

Caption: Prodrug activation and subsequent iron chelation.

Upon removal of the benzyl protecting group, typically through catalytic hydrogenation (e.g., H₂/Pd-C), the active 3-hydroxy-4-pyridinone is revealed.[6] This active chelator can then bind to iron in a 3:1 ligand-to-metal ratio, forming a stable, water-soluble complex that can be readily excreted from the body.[3][7] This mechanism is fundamental to the treatment of iron overload conditions such as thalassemia and sickle cell disease, where chronic blood transfusions lead to toxic levels of iron accumulation.[3]

Applications in Research and Drug Development

The primary application of this compound is as a key building block in the synthesis of more complex iron chelators. Its protected nature allows for chemical modifications at other positions of the molecule without interference from the reactive hydroxyl group.

-

Synthesis of Advanced Chelators: Researchers utilize this compound to construct multidentate or targeted chelators. For example, it can be incorporated into larger molecular scaffolds to create hexadentate ligands, which exhibit enhanced iron binding affinity and specificity.[2]

-

Development of Prodrugs: The benzyloxy group can be part of a prodrug strategy to improve the pharmacokinetic properties of the active chelator, such as oral bioavailability or targeted delivery.

-

Structure-Activity Relationship (SAR) Studies: By synthesizing a series of analogs starting from this compound, medicinal chemists can systematically investigate how structural modifications impact chelation efficiency, selectivity, and biological activity.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

GHS Hazard Statements: [5]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust.

-

In case of contact with eyes or skin, rinse immediately with plenty of water.

-

Store in a tightly sealed container in a dry, cool place.

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for the development of life-saving iron-chelating drugs. Its well-defined synthesis and chemical properties, combined with its strategic role as a protected precursor to the potent 3-hydroxy-4-pyridinone chelating motif, make it an invaluable resource for researchers in medicinal chemistry and drug development. A thorough understanding of this compound's characteristics and applications is essential for advancing the design and synthesis of novel therapies for iron overload and other metal-related pathologies.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

Mohebi, A., et al. (2022). Synthesis, characterization, molecular docking, antimalarial, and antiproliferative activities of benzyloxy-4-oxopyridin benzoate derivatives. Research in Pharmaceutical Sciences, 17(3), 252-264. Available from: [Link]

-

Hider, R. C., et al. (1990). Novel 3-hydroxy-2(1H)-pyridinones. Synthesis, iron(III)-chelating properties, and biological activity. Journal of Medicinal Chemistry, 33(6), 1749-1755. Available from: [Link]

-

Figshare. 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. High resolution ma. Available from: [Link]

-

The Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Available from: [Link]

-

MDPI. Supplementary Information File. Available from: [Link]

-

RSC Publishing. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. Available from: [Link]

-

MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Available from: [Link]

-

Figshare. Copies of 1H, 13C, 19F NMR spectra. Available from: [Link]

-

Mobarakeh, S. Z., et al. (2019). A Review on Iron Chelators in Treatment of Iron Overload Syndromes. International Journal of Hematology-Oncology and Stem Cell Research, 13(2), 96–105. Available from: [Link]

-

ScienceOpen. Review Article Iron Chelators in Treatment of Iron Overload. Available from: [Link]

-

Richardson, D. R. (1999). Iron Chelators. The Comprehensive Resource for Sickle Cell and Thalassemic Disorders. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Novel 3-hydroxy-2(1H)-pyridinones. Synthesis, iron(III)-chelating properties, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Review on Iron Chelators in Treatment of Iron Overload Syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Iron Chelators [sickle.bwh.harvard.edu]

- 5. This compound | C13H13NO2 | CID 2726416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scienceopen.com [scienceopen.com]

An In-Depth Technical Guide to the Mechanism of Action of 3-(benzyloxy)-2-methyl-4(1H)-pyridinone

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of 3-(benzyloxy)-2-methyl-4(1H)-pyridinone, a compound designed as a prodrug for therapeutic applications. We will dissect its conversion to the active metabolite, 3-hydroxy-2-methyl-4(1H)-pyridinone, and subsequently explore the primary and potential secondary mechanisms through which this active moiety exerts its biological effects. The core focus will be on its function as a potent iron chelator, with a secondary exploration of its potential role as an enzyme inhibitor. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this class of compounds.

Introduction: The Prodrug Strategy

This compound is strategically designed as a prodrug. The benzyloxy group serves as a protective moiety for the 3-hydroxy group, which is crucial for the compound's primary biological activity. This prodrug approach is a common and effective strategy in medicinal chemistry to enhance pharmacokinetic properties such as absorption and to circumvent premature metabolism of the active functional group. The in vivo bioactivation of this compound is a critical first step in its mechanism of action.

Bioactivation: Unmasking the Active Moiety

The conversion of the inactive benzyloxy-prodrug to the active 3-hydroxy-2-methyl-4(1H)-pyridinone is achieved through enzymatic cleavage of the benzyl ether bond. This metabolic process, known as O-debenzylation, is primarily mediated by the cytochrome P450 mixed-function oxidase system in the liver.

Experimental Workflow: In Vitro Metabolic Stability Assay

A common method to assess the conversion of a prodrug to its active form is through an in vitro metabolic stability assay using liver microsomes.

Caption: Workflow for an in vitro metabolic stability assay.

Protocol: In Vitro Microsomal Stability Assay

-

Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

-

Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., human, rat) and a phosphate buffer (pH 7.4).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation: Initiate the metabolic reaction by adding a solution of the cofactor NADPH.

-

Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining parent compound and the formation of the active metabolite, 3-hydroxy-2-methyl-4(1H)-pyridinone.

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time to determine the in vitro half-life (t½).

Primary Mechanism of Action: Iron Chelation

The principal mechanism of action of the active metabolite, 3-hydroxy-2-methyl-4(1H)-pyridinone, is its ability to act as a potent and selective chelator of ferric iron (Fe³⁺). This is analogous to the well-established mechanism of the clinically used iron chelator, deferiprone (1,2-dimethyl-3-hydroxy-4-pyridin-4-one).[1][2]

The Chemistry of Chelation

The 3-hydroxy and 4-keto groups on the pyridinone ring form a bidentate ligand, meaning they can each form a coordinate bond with a central metal ion. Three molecules of 3-hydroxy-2-methyl-4(1H)-pyridinone coordinate with one ferric ion to form a stable, neutral 3:1 complex.[1] This complex is water-soluble and can be readily excreted from the body, primarily via the urine.[1]

Caption: Formation and excretion of the iron-pyridinone complex.

Therapeutic Implications of Iron Chelation

In conditions of iron overload, such as thalassemia major which requires frequent blood transfusions, excess iron can accumulate in various organs, leading to oxidative stress and organ damage. By chelating and removing this excess iron, 3-hydroxy-2-methyl-4(1H)-pyridinone can mitigate iron-induced toxicity.[1] The reduction of labile iron pools also diminishes the catalytic role of iron in the formation of reactive oxygen species (ROS) via the Fenton reaction.

Potential Secondary Mechanism of Action: COMT Inhibition

Beyond its primary role as an iron chelator, there is evidence to suggest that 3-hydroxypyridinones may also act as inhibitors of catechol-O-methyltransferase (COMT).[3] COMT is a key enzyme involved in the degradation of catecholamine neurotransmitters such as dopamine, norepinephrine, and epinephrine.

Rationale for COMT Inhibition

The 3-hydroxy-4-pyridinone and 3-hydroxy-2-pyridinone scaffolds are structurally similar to the catechol substrates of COMT. This structural mimicry allows these compounds to bind to the active site of the enzyme, potentially inhibiting its catalytic activity.

Assessing COMT Inhibition

The inhibitory potential of 3-hydroxy-2-methyl-4(1H)-pyridinone against COMT can be determined using an in vitro enzyme inhibition assay.

Experimental Protocol: In Vitro COMT Inhibition Assay

-

Enzyme and Substrate Preparation: Prepare solutions of recombinant human COMT and a suitable substrate (e.g., a catechol estrogen). The reaction also requires the methyl donor, S-adenosyl-L-methionine (SAM).

-

Inhibitor Preparation: Prepare serial dilutions of 3-hydroxy-2-methyl-4(1H)-pyridinone.

-

Reaction Mixture: In a 96-well plate, combine the COMT enzyme, the substrate, SAM, and varying concentrations of the inhibitor. Include appropriate controls (no inhibitor, no enzyme).

-

Incubation: Incubate the reaction mixture at 37°C for a defined period.

-

Termination: Stop the reaction by adding an acid (e.g., perchloric acid).

-

Analysis: Quantify the formation of the methylated product using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with electrochemical detection or LC-MS/MS.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Table 1: Hypothetical COMT Inhibition Data

| Inhibitor Concentration (µM) | % Inhibition |

| 0.1 | 15 |

| 1 | 48 |

| 10 | 85 |

| 100 | 98 |

Pharmacokinetic Considerations

While specific pharmacokinetic data for this compound is not extensively available, the well-characterized pharmacokinetics of deferiprone can serve as a valuable reference. Deferiprone is rapidly absorbed orally and is primarily metabolized via glucuronidation before being excreted in the urine.[4] A similar metabolic fate, following the initial debenzylation, can be anticipated for 3-hydroxy-2-methyl-4(1H)-pyridinone.

Conclusion

The mechanism of action of this compound is a multi-step process initiated by its bioactivation from a prodrug to its active form, 3-hydroxy-2-methyl-4(1H)-pyridinone. The primary and most well-understood mechanism of this active metabolite is its potent iron-chelating activity, which forms the basis of its therapeutic potential in iron overload disorders. A plausible secondary mechanism involves the inhibition of the enzyme catechol-O-methyltransferase, which warrants further investigation to determine its clinical relevance. This dual-action potential makes this class of compounds an interesting subject for ongoing research and drug development.

References

-

Zhu, B. T., Wang, P., Nagai, M., Wen, Y., & Bai, H. W. (2009). Inhibition of human catechol-O-methyltransferase (COMT)-mediated O-methylation of catechol estrogens by major polyphenolic components present in coffee. The Journal of Steroid Biochemistry and Molecular Biology, 113(1-2), 65–74. [Link]

-

Kontoghiorghes, G. J., Bartlett, A. N., Hoffbrand, A. V., Goddard, J. G., Sheppard, L., Barr, J., & Nortey, P. (1991). Pharmacokinetic studies in humans with the oral iron chelator 1,2-dimethyl-3-hydroxypyrid-4-one. British Journal of Haematology, 76(3), 433-438. [Link]

-

Borchardt, R. T. (1973). Catechol O-methyltransferase. 4. In vitro inhibition by 3-hydroxy-4-pyrones, 3-hydroxy-2-pyridones, and 3-hydroxy-4-pyridones. Journal of Medicinal Chemistry, 16(5), 581–583. [Link]

-

Streater, M., Taylor, P. D., Hider, R. C., & Porter, J. (1990). Novel 3-hydroxy-2(1H)-pyridinones. Synthesis, iron(III)-chelating properties, and biological activity. Journal of Medicinal Chemistry, 33(6), 1749–1755. [Link]

-

Matsos, G., & Koren, G. (1991). Relationship between the pharmacokinetics and iron excretion pharmacodynamics of the new oral iron chelator 1,2-dimethyl-3-hydroxypyrid-4-one in patients with thalassemia. Clinical Pharmacology and Therapeutics, 50(3), 268–273. [Link]

-

Crisponi, G., Crisponi, G., Nurchi, V. M., Crespo-Alonso, M., Lachowicz, J. I., & Santos, M. A. (2021). Bifunctional 3-Hydroxy-4-Pyridinones as Potential Selective Iron(III) Chelators: Solution Studies and Comparison with Other Metals of Biological and Environmental Relevance. Molecules, 26(23), 7315. [Link]

-

Macsen Labs. (n.d.). Deferiprone | Mechanism of Action, Uses & Side effects. Retrieved from [Link]

-

Borchardt, R. T. (1973). Catechol O-methyltransferase. 4. In vitro inhibition by 3-hydroxy-4-pyrones, 3-hydroxy-2-pyridones, and 3-hydroxy-4-pyridones. Journal of Medicinal Chemistry, 16(5), 581–583. [Link]

-

Singh, I., & Tandon, V. (2022). Recent Progress in Synthetic and Natural Catechol-O-methyltransferase Inhibitors for Neurological Disorders. ACS Chemical Neuroscience, 13(10), 1435–1465. [Link]

-

Olivieri, N. F., & Brittenham, G. M. (1997). Iron-chelating therapy and the treatment of thalassemia. Blood, 89(3), 739–761. [Link]

Sources

- 1. Recent Progress in Synthetic and Natural Catechol-O-methyltransferase Inhibitors for Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolism, excretion, and pharmacokinetics of (3-{[4-tert-butyl-benzyl)-(pyridine-3-sulfonyl)-amino]-methyl}-phenoxy)-acetic acid, an EP2 receptor-selective prostaglandin E2 agonist, in male and female Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Catechol O-methyltransferase. 4. In vitro inhibition by 3-hydroxy-4-pyrones, 3-hydroxy-2-pyridones, and 3-hydroxy-4-pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic studies in humans with the oral iron chelator 1,2-dimethyl-3-hydroxypyrid-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: A Foundational Intermediate in Chelator Synthesis

An In-Depth Technical Guide to the Early Literature of 3-(Benzyloxy)-2-methyl-4(1H)-pyridinone

This compound emerged in the scientific literature not as an end-product with direct therapeutic applications, but as a crucial and strategically designed intermediate. Its primary significance lies in its role as a protected precursor for the synthesis of 3-hydroxy-2-methyl-4(1H)-pyridinone and its derivatives. This class of compounds, particularly the 3-hydroxy-4(1H)-pyridinones, are potent bidentate iron chelators, investigated extensively for the treatment of iron overload conditions, such as β-thalassemia.[1][2][3] The benzyl group serves as a robust protecting group for the 3-hydroxy moiety, allowing for chemical modifications on other parts of the pyridinone scaffold before its removal to yield the active, metal-chelating hydroxyl group.[4] This guide delves into the early literature, focusing on the fundamental synthesis, characterization, and the chemical logic behind the use of this foundational molecule.

Physicochemical & Structural Characteristics

A clear understanding of a compound's physical properties is essential for its application in synthetic chemistry. This compound is typically a solid at room temperature.[5][6] Its key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [6][7] |

| CAS Number | 61160-18-7 | [7][8][9][10] |

| Molecular Formula | C₁₃H₁₃NO₂ | [7][8][9] |

| Molecular Weight | 215.25 g/mol | [7][8][9] |

| Melting Point | 171-173 °C | [5][11] |

| Appearance | Khaki or Brown Solid | [5][6] |

| Storage Temp. | Room Temperature or 0-5 °C, Sealed in Dry Conditions | [5][6] |

Core Synthesis: From Pyranone to Pyridinone

The most prevalent and foundational synthesis of this compound described in early chemical literature involves a ring transformation reaction. The process starts with 3-(benzyloxy)-2-methyl-4H-pyran-4-one, which is reacted with an amine source, typically aqueous ammonia, to replace the oxygen heteroatom in the pyranone ring with nitrogen, thereby forming the desired pyridinone ring system.[4][5]

Experimental Workflow: Synthesis Protocol

This protocol is a synthesized representation of the general procedure found in the literature.[5]

Objective: To synthesize this compound from 3-(benzyloxy)-2-methyl-4H-pyran-4-one.

Materials:

-

3-(benzyloxy)-2-methyl-4H-pyran-4-one

-

Ethanol

-

Aqueous Ammonia Solution

-

Concentrated Hydrochloric Acid

-

2 M Sodium Hydroxide Solution

-

Chloroform

-

Anhydrous Sodium Sulfate

-

Methanol/Ether (for recrystallization)

Procedure:

-

Reaction Setup: Dissolve 3-(benzyloxy)-2-methyl-4H-pyran-4-one (e.g., 0.064 mol) in ethanol (e.g., 25 mL) in a round-bottom flask.[5]

-

Ring Transformation: Add aqueous ammonia solution (e.g., 50 mL) to the flask. Heat the reaction mixture to reflux and maintain it overnight.[5] The nucleophilic ammonia attacks the pyranone ring, initiating the transformation.

-

Solvent Removal: After the reaction is complete, remove the solvent by distillation under reduced pressure.[5]

-

Acidification & Washing: Dissolve the residue in water. Adjust the pH to 1 with concentrated hydrochloric acid. This step protonates the product and helps in removing non-basic impurities. Wash the acidic aqueous phase with ethyl acetate (e.g., 3 x 25 mL) to remove any remaining starting material or non-polar impurities.[5]

-

Basification & Extraction: Adjust the pH of the aqueous phase to 10 with a 2 M sodium hydroxide solution.[5] This deprotonates the pyridinone, making it soluble in organic solvents. Extract the product into chloroform (e.g., 3 x 1 L).[5]

-

Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter the solution and concentrate it under reduced pressure to yield the crude product.[5]

-

Purification: Recrystallize the crude product from a solvent mixture of methanol/ether to obtain the purified this compound.[5] A yield of approximately 75% has been reported for this procedure.[5]

Caption: Deprotection to yield the active iron-chelating agent.

Conclusion

The early literature on this compound establishes it as a cornerstone intermediate in the field of medicinal chemistry, specifically for the development of iron chelators. Its synthesis from a pyranone precursor is well-documented and efficient. While not possessing significant biological activity itself, its role as a stable, protected form of the highly active 3-hydroxy-4(1H)-pyridinone core makes it an indispensable tool for researchers. The chemical logic—protection, modification, and deprotection—enabled by this compound has been fundamental to the exploration and development of new therapeutic agents for iron overload disorders.

References

-

Title: this compound Source: PubChem URL: [Link]

-

Title: Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities Source: National Institutes of Health (PMC) URL: [Link]

- Title: 3-Hydroxy-2(1H)-pyridinone or 3-hydroxy-4(1H)-pyridinone derivatives useful as reactive oxygen species (ROS)

-

Title: this compound Source: Chemsrc URL: [Link]

-

Title: 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance Source: MDPI URL: [Link]

-

Title: 3-(hydroxymethyl)-2-methyl-1-(4-methylphenyl)-4(1H)-pyridinone Source: Mol-Instincts URL: [Link]

-

Title: CAS No. 61160-18-7, this compound Source: 001CHEMICAL URL: [Link]

-

Title: On the synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone at room temperature Source: ResearchGate URL: [Link]

-

Title: Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia Source: National Institutes of Health (PMC) URL: [Link]

-

Title: Synthesis of Substituted N-Benzyl Pyridones via an O- to N-Alkyl Migration Source: ACS Publications URL: [Link]

-

Title: Study on the synthesis and bioactivity of pyridazinone derivatives Source: ResearchGate URL: [Link]

-

Title: 1,2-Dimethyl-3-hydroxypyrid-4-one, an orally active chelator for treatment of iron overload Source: The Lancet URL: [Link]

-

Title: Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms Source: MDPI URL: [Link]

-

Title: Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors Source: National Institutes of Health URL: [Link]

-

Title: Synthesis of 2,3-dihydro-4-pyridones Source: Organic Chemistry Portal URL: [Link]

-

Title: L1 (1,2-dimethyl-3-hydroxypyrid-4-one) for oral iron chelation in patients with beta-thalassaemia major Source: PubMed URL: [Link]

-

Title: Multipurpose Iron-Chelating Ligands Inspired by Bioavailable Molecules Source: Usiena air - Unisi URL: [Link]

-

Title: In Silico Studies of Biological Activity and Toxicity of Naturally Occurring Buchenavianines Source: Preprints.org URL: [Link]

-

Title: The iron chelator pyridoxal isonicotinoyl hydrazone (PIH) and its analogues prevent damage to 2-deoxyribose mediated by ferric iron plus ascorbate Source: PubMed URL: [Link]

-

Title: Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h]n[7][11]aphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer Source: National Institutes of Health URL: [Link]

-

Title: Chemistry and biological activity of natural and synthetic prenyloxycoumarins Source: PubMed URL: [Link]

-

Title: 1-Benzyl-2,3-dihydroquinolin-4(1H)-one Source: ResearchGate URL: [Link]

Sources

- 1. 1,2-Dimethyl-3-hydroxypyrid-4-one, an orally active chelator for treatment of iron overload - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. L1 (1,2-dimethyl-3-hydroxypyrid-4-one) for oral iron chelation in patients with beta-thalassaemia major - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. EP1006112A1 - 3-Hydroxy-2(1H)-pyridinone or 3-hydroxy-4(1H)-pyridinone derivatives useful as reactive oxygen species (ROS) scavengers - Google Patents [patents.google.com]

- 5. This compound | 61160-18-7 [amp.chemicalbook.com]

- 6. 3-Benzyloxy-2-methyl-1H-pyridin-4-one | 61160-18-7 [sigmaaldrich.com]

- 7. This compound | C13H13NO2 | CID 2726416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 001chemical.com [001chemical.com]

- 9. scbt.com [scbt.com]

- 10. 61160-18-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. This compound | CAS#:61160-18-7 | Chemsrc [chemsrc.com]

Topic: Potential Biological Targets of 3-(benzyloxy)-2-methyl-4(1H)-pyridinone

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-(benzyloxy)-2-methyl-4(1H)-pyridinone is a member of the 3-hydroxypyridin-4-one (3,4-HOPO) class of heterocyclic compounds, distinguished by its potent and selective iron (Fe³⁺) chelating properties.[1][2][3] While its primary therapeutic application is rooted in the systemic removal of excess iron in overload disorders, the profound influence of iron on myriad cellular processes suggests a broader range of biological targets. This guide delineates the established and putative molecular targets of this compound, moving from its direct interaction with iron to its indirect modulation of iron-dependent enzymes and signaling pathways. We will explore the mechanistic basis for its potential utility in oncology, inflammation, and neuroprotection, providing field-proven experimental frameworks and protocols for target validation. This document serves as a foundational resource for exploiting the full therapeutic landscape of this versatile chemical scaffold.

Core Principle: The Chemistry of High-Affinity Iron Chelation

The biological activity of this compound is fundamentally dictated by the 3-hydroxy-4-pyridinone core. This motif provides an O,O-donor bidentate binding site that exhibits a high affinity and selectivity for hard trivalent metal ions, particularly Fe³⁺.[3][4][5] At physiological pH, three molecules of the deprotonated ligand coordinate with a single Fe³⁺ ion to form a stable, neutral 3:1 octahedral complex. This neutrality is critical as it facilitates passage across biological membranes, allowing the compound to access and sequester iron from intracellular pools.

The benzyloxy substituent at the 3-position and the methyl group at the 2-position modify the compound's physicochemical properties, such as lipophilicity, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile.[6] The well-known oral iron chelator Deferiprone (1,2-dimethyl-3-hydroxy-4-pyridinone) serves as a clinical benchmark for this class, validating the therapeutic efficacy of the core scaffold in treating iron overload diseases.[4]

Primary Biological Target: Trivalent Iron (Fe³⁺)

The most direct and extensively characterized biological target is labile, non-protein-bound iron. In pathologies of iron overload, such as β-thalassemia, chronic transfusions lead to iron accumulation that overwhelms the storage capacity of ferritin, resulting in a rise in the highly reactive "labile iron pool." This free iron catalyzes the formation of reactive oxygen species (ROS) via the Fenton reaction, leading to significant oxidative stress and organ damage.[1][2] this compound directly sequesters this toxic iron, forming a stable complex that is subsequently eliminated from the body, thereby mitigating iron-induced toxicity.

Indirect and Potential Biological Targets: A Consequence of Iron Deprivation

By modulating the intracellular concentration of a critical metallic cofactor, this compound indirectly influences the activity of numerous iron-dependent proteins and pathways. This positions the compound as a potential therapeutic agent for a host of pathologies beyond simple iron overload.

Target Class: Iron-Dependent Enzymes

A vast number of enzymes rely on iron, often within an iron-sulfur cluster or a di-iron center, for their catalytic function.[7] Systemic or localized iron chelation can effectively inhibit these enzymes, providing a powerful therapeutic strategy.

-

Ribonucleotide Reductase (RNR): The Anti-Proliferative Axis RNR is the rate-limiting enzyme in the production of deoxyribonucleotides, the essential building blocks for DNA replication and repair.[8][9] The R2 subunit of human RNR contains a di-iron center that is essential for generating a tyrosyl radical required for catalysis. Iron chelators inhibit RNR by disrupting this metallic core, leading to cell cycle arrest, primarily in the S phase, and inducing apoptosis.[9][10] This mechanism is a cornerstone of the anti-proliferative and potential anti-cancer activity of hydroxypyridinones.[11]

-

Prolyl Hydroxylases (PHDs): The Hypoxia-Mimicking Axis Hypoxia-inducible factor (HIF) prolyl hydroxylases are Fe²⁺- and 2-oxoglutarate-dependent oxygenases that regulate the stability of HIF-α subunits.[12] Under normoxic conditions, PHDs hydroxylate specific proline residues on HIF-α, targeting it for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase and subsequent proteasomal degradation. By chelating the catalytic iron from the PHD active site, this compound can inhibit its activity, thus stabilizing HIF-α.[13] This mimics a hypoxic state, leading to the transcription of HIF target genes, including erythropoietin (EPO), which is a key therapeutic goal in the treatment of anemia associated with chronic kidney disease.[14]

Caption: By chelating iron, the compound inhibits PHDs, preventing HIF-1α degradation.

Target Class: Cellular Signaling Pathways

-

NF-κB Signaling: The Anti-Inflammatory Axis The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. Emerging evidence suggests a signaling role for iron in NF-κB activation.[15] Iron can promote inflammation through the NF-κB pathway, and conversely, iron chelators like desferrioxamine have been shown to inhibit NF-κB activation and the expression of downstream targets such as adhesion molecules (VCAM-1, ICAM-1).[16][17] This suppression of pro-inflammatory signaling suggests a potential therapeutic role for this compound in chronic inflammatory diseases.[18]

-

Ferroptosis Regulation: The Neuroprotective Axis Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation.[19][20] The accumulation of labile iron catalyzes the formation of lipid reactive oxygen species, leading to membrane damage and cell death. This pathway is implicated in the pathophysiology of various conditions, including neurodegenerative diseases and ischemia-reperfusion injury.[19] Iron chelators are potent inhibitors of ferroptosis.[20][21] By sequestering the catalytic iron required for lipid peroxidation, this compound can protect cells from this form of death, representing a promising therapeutic strategy for these conditions.

Experimental Frameworks for Target Validation

A multi-tiered approach is required to definitively identify and validate the biological targets of this compound.

Quantitative Data Summary: Comparative Chelator Properties

The following table provides context for the iron-chelating class, using data from clinically relevant compounds.

| Compound | Target | pFe³⁺ Value* | Key Feature |

| Deferiprone | Fe³⁺ | 19.4 | Orally active, bidentate |

| 1-ethyl-2-(1'-hydroxyethyl)-3-hydroxypyridin-4-one | Fe³⁺ | 21.4 | Novel bidentate with enhanced affinity[22] |

| Desferrioxamine (DFO) | Fe³⁺ | 26.6 | Hexadentate, parenteral administration |

*pFe³⁺ is the negative logarithm of the free Fe³⁺ concentration at pH 7.4 with 10 µM total ligand and 1 µM total iron; higher values indicate stronger chelation.

Protocol: In Vitro RNR Activity Assay (Cell-Free)

This protocol provides a self-validating system to quantify the direct inhibitory effect of the compound on RNR enzymatic activity.

Objective: To determine the IC₅₀ value of this compound against human Ribonucleotide Reductase.

Materials:

-

Purified recombinant human RNR subunits (R1 and R2)

-

Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM KCl, 10 mM MgCl₂, 2 mM ATP

-

Substrate: 1 mM Cytidine 5'-diphosphate (CDP)

-

Reductant: 10 mM Dithiothreitol (DTT)

-

Test Compound: this compound, 10 mM stock in DMSO

-

Positive Control: Hydroxyurea, 100 mM stock in water

-

Quenching Solution: 1 M Perchloric Acid

-

HPLC system with an anion-exchange column

Methodology:

-

Compound Preparation: Perform a serial dilution of the test compound stock in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM. Prepare equivalent dilutions for the positive control. A vehicle control (DMSO) must be run in parallel.

-

Reaction Setup: In a 96-well plate, combine 20 µL of assay buffer, 10 µL of DTT, 10 µL of CDP, and 10 µL of the diluted test compound, positive control, or vehicle control.

-

Enzyme Pre-incubation: Add 20 µL of the R1 subunit and 20 µL of the R2 subunit to each well. The R2 subunit is added last to initiate the reaction. Causality Note: Pre-incubating the R2 subunit with the iron chelator allows for sufficient time to sequester iron from the active site before the substrate is turned over.

-

Enzymatic Reaction: Incubate the plate at 37°C for 30 minutes with gentle agitation.

-

Reaction Quenching: Terminate the reaction by adding 10 µL of 1 M Perchloric Acid to each well. This denatures the enzyme and stops product formation.

-

Sample Preparation for HPLC: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to HPLC vials.

-

Product Quantification: Inject the samples onto the HPLC system. Quantify the area of the deoxycytidine diphosphate (dCDP) product peak, which will be separated from the substrate (CDP) peak.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Caption: A streamlined workflow for determining the IC₅₀ of an inhibitor against RNR.

Conclusion and Future Perspectives

While this compound is fundamentally an iron chelator, its biological sphere of influence is far broader. The downstream consequences of iron deprivation provide a rich landscape of druggable targets, including critical enzymes like RNR and PHDs, and major signaling hubs like NF-κB and the ferroptosis pathway. This positions the compound and its analogs as promising leads for multifaceted diseases ranging from cancer to anemia and neurodegeneration. Future research must focus on rigorous target deconvolution using chemical biology and proteomic approaches, alongside medicinal chemistry efforts to fine-tune selectivity and optimize pharmacokinetic profiles, thereby translating the vast potential of this scaffold into tangible clinical benefit.

References

-

Ma, Y., et al. (2021). Hydroxypyridinone Chelators: From Iron Scavenging to Radiopharmaceuticals for PET Imaging with Gallium-68. MDPI. [Link]

-

Sato, S., et al. (1984). Studies on the Differential Mechanisms of Inhibition of Ribonucleotide Reductase by Specific Inhibitors of the Non-Heme Iron Subunit. PubMed. [Link]

-

Ma, Y., et al. (2012). Synthesis and iron chelating properties of hydroxypyridinone and hydroxypyranone hexadentate ligands. Dalton Transactions (RSC Publishing). [Link]

-

Crisponi, G., et al. (2020). Hydroxypyridinone-Based Iron Chelators with Broad-Ranging Biological Activities. Journal of Medicinal Chemistry (ACS Publications). [Link]

-

Crisponi, G., et al. (2020). Hydroxypyridinone-Based Iron Chelators with Broad-Ranging Biological Activities. ResearchGate. [Link]

-

Pang, J., et al. (2010). Iron Chelation Inhibits NF-κB–Mediated Adhesion Molecule Expression by Inhibiting p22 phox Protein Expression and NADPH Oxidase Activity. Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]

-

Gaur, K., et al. (2021). Iron Chelator Transmetalative Approach to Inhibit Human Ribonucleotide Reductase. eScholarship, University of California. [Link]

-

Gaur, K., et al. (2021). Iron Chelator Transmetalative Approach to Inhibit Human Ribonucleotide Reductase. PubMed Central. [Link]

-

Gaur, K., et al. (2021). Iron Chelator Transmetalative Approach to Inhibit Human Ribonucleotide Reductase. JACS Au (ACS Publications). [Link]

-

Santos, M. A., et al. (2021). Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms. MDPI. [Link]

-

Gall, G., et al. (2020). From Iron Chelation to Overload as a Therapeutic Strategy to Induce Ferroptosis in Leukemic Cells. PubMed Central. [Link]

-

Chen, X., et al. (2020). Iron Metabolism in Ferroptosis. Frontiers in Cell and Developmental Biology. [Link]

-

Fernandes, R., et al. (2022). Insight into Iron, Oxidative Stress and Ferroptosis: Therapy Targets for Approaching Anticancer Strategies. MDPI. [Link]

-

Girelli, D., et al. (2022). Emerging Roles of the Iron Chelators in Inflammation. MDPI. [Link]

-

Pang, J., et al. (2010). Iron Chelation Inhibits NF-κB–Mediated Adhesion Molecule Expression by Inhibiting p22phox Protein Expression and NADPH Oxidase Activity. American Heart Association Journals. [Link]

-

Xia, X., et al. (2022). Targeting ferroptosis for cancer therapy: iron metabolism and anticancer immunity. PubMed Central. [Link]

-

Gatter, K., et al. (2015). The oral iron chelator deferasirox inhibits NF-κB mediated gene expression without impacting on proximal activation: implications for myelodysplasia and aplastic anaemia. PubMed. [Link]

-

Nyholm, S., et al. (1993). Role of ribonucleotide reductase in inhibition of mammalian cell growth by potent iron chelators. OUCI. [Link]

-

Xiong, S., et al. (2003). Signaling role of iron in NF-kappa B activation in hepatic macrophages. PubMed Central. [Link]

-

Liu, Y., et al. (2022). From iron chelation to overload as a therapeutic strategy to induce ferroptosis in hematologic malignancies. Taylor & Francis Online. [Link]

-

Farrar, J. E., et al. (2005). Structure-activity investigation of the inhibition of 3-hydroxypyridin-4-ones on mammalian tyrosine hydroxylase. PubMed. [Link]

-

Hider, R. C., et al. (2008). Synthesis, physicochemical characterization, and biological evaluation of 2-(1'-hydroxyalkyl)-3-hydroxypyridin-4-ones: novel iron chelators with enhanced pFe(3+) values. PubMed. [Link]

-

Ghaffari, S. (2021). Iron metabolism: Pathophysiology and Pharmacology. PubMed Central. [Link]

-

Philpott, C. C. (2018). Iron-Dependent Enzymes in Mammalian Systems. ResearchGate. [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2726416, this compound. PubChem. [Link]

-

Nagao, M. (2021). HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review. MDPI. [Link]

-

Wikipedia contributors. (2023). HIF prolyl-hydroxylase inhibitor. Wikipedia. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and iron chelating properties of hydroxypyridinone and hydroxypyranone hexadentate ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. Structure-activity investigation of the inhibition of 3-hydroxypyridin-4-ones on mammalian tyrosine hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Iron Chelator Transmetalative Approach to Inhibit Human Ribonucleotide Reductase [escholarship.org]

- 9. Iron Chelator Transmetalative Approach to Inhibit Human Ribonucleotide Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Role of ribonucleotide reductase in inhibition of mammalian cell growth by potent iron chelators. [ouci.dntb.gov.ua]

- 12. Iron metabolism: Pathophysiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. HIF prolyl-hydroxylase inhibitor - Wikipedia [en.wikipedia.org]

- 15. Signaling role of iron in NF-kappa B activation in hepatic macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ahajournals.org [ahajournals.org]

- 17. ahajournals.org [ahajournals.org]

- 18. mdpi.com [mdpi.com]

- 19. Frontiers | Iron Metabolism in Ferroptosis [frontiersin.org]

- 20. mdpi.com [mdpi.com]

- 21. Targeting ferroptosis for cancer therapy: iron metabolism and anticancer immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis, physicochemical characterization, and biological evaluation of 2-(1'-hydroxyalkyl)-3-hydroxypyridin-4-ones: novel iron chelators with enhanced pFe(3+) values - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-(Benzyloxy)-2-methyl-4(1H)-pyridinone: A Cornerstone in Chelator Synthesis

Abstract

This technical guide provides a comprehensive overview of 3-(benzyloxy)-2-methyl-4(1H)-pyridinone, a pivotal intermediate in the synthesis of 3-hydroxy-4-pyridinone-based iron chelators, most notably the clinically significant drug, deferiprone. We will delve into the historical context of its discovery, detail its synthesis and physicochemical properties, and explore its crucial role as a versatile building block in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Genesis of a Key Precursor

The story of this compound is intrinsically linked to the quest for effective and orally bioavailable iron chelators. Iron overload, a debilitating condition resulting from genetic disorders like β-thalassemia and repeated blood transfusions, necessitates lifelong chelation therapy to mitigate iron-induced organ damage.[1] For many years, the standard of care was the parenterally administered deferoxamine, a treatment hampered by poor patient compliance. This spurred the search for orally active alternatives.

In 1981, the pioneering work of Kontoghiorghes G. J. led to the design and synthesis of a new class of α-ketohydroxypyridine iron chelators, including the landmark compound 1,2-dimethyl-3-hydroxypyrid-4-one, which would later be known as deferiprone.[2] The benzyl-protected precursor, this compound, emerged as a critical intermediate in the synthetic strategies developed to access these novel chelating agents. The benzyloxy group serves as a robust protecting group for the hydroxyl function, which is essential for iron chelation, allowing for selective modifications at other positions of the pyridinone ring.

Pyridone structures, in general, are considered "privileged scaffolds" in drug discovery due to their ability to act as hydrogen bond donors and acceptors, serve as bioisosteres for various functional groups, and favorably influence the pharmacokinetic properties of a drug candidate.[3]

Synthesis and Physicochemical Characterization

The synthesis of this compound is most commonly achieved through a ring transformation reaction starting from 3-(benzyloxy)-2-methyl-4H-pyran-4-one.

Synthetic Protocol

A general and efficient method for the synthesis of this compound is outlined below.[4] This procedure involves the reaction of 3-(benzyloxy)-2-methyl-4H-pyran-4-one with aqueous ammonia.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 3-(benzyloxy)-2-methyl-4H-pyran-4-one (13.8 g, 0.064 mol) in ethanol (25 mL), add aqueous ammonia solution (50 mL).

-

Reflux: Heat the reaction mixture at reflux overnight.

-

Solvent Removal: After the reaction is complete, remove the solvent by distillation under reduced pressure.

-

Acidification: Dissolve the residue in water and adjust the pH to 1 with concentrated hydrochloric acid.

-

Washing: Wash the resulting aqueous phase with ethyl acetate (3 x 25 mL) to remove any unreacted starting material and non-basic impurities.

-

Basification: Adjust the pH of the aqueous phase to 10 with a 2 M sodium hydroxide solution.

-

Extraction: Extract the product from the aqueous phase with chloroform (3 x 1 L).

-

Drying and Concentration: Combine the organic phases, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallization: Recrystallize the crude product from a solvent mixture of methanol/ether to yield the final product as brown cubic crystals.

This protocol typically affords the desired product in a yield of approximately 75%.[4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in further synthetic transformations.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₃NO₂ | [5][6] |

| Molecular Weight | 215.25 g/mol | [5][6] |

| Melting Point | 171-173 °C | [7] |

| Appearance | Khaki to brown solid | [4][8] |

| CAS Number | 61160-18-7 | [6] |

Spectroscopic Data

The structural identity of this compound is confirmed through various spectroscopic techniques.

¹H NMR (CDCl₃): [4]

-

δ 2.15 (3H, s, CH₃)

-

δ 5.03 (2H, s, CH₂Ph)

-

δ 6.35 (1H, d, J = 6.9 Hz, 5-H)

-

δ 7.25-7.31 (5H, m, Ph-H)

-

δ 7.39 (1H, d, J = 6.9 Hz, 6-H)

¹³C NMR (Predicted): Based on the structure and typical chemical shifts for similar compounds, the predicted ¹³C NMR spectrum would show signals for the methyl carbon, the benzylic carbon, the aromatic carbons of the phenyl group, and the carbons of the pyridinone ring, including the carbonyl carbon.[9][10]

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to:[11][12]

-

N-H stretching vibrations (around 3300-3500 cm⁻¹)

-

Aromatic C-H stretching vibrations (above 3000 cm⁻¹)

-

Aliphatic C-H stretching vibrations (below 3000 cm⁻¹)

-

C=O (carbonyl) stretching vibration of the pyridinone ring (around 1650 cm⁻¹)

-

C=C and C=N stretching vibrations of the aromatic rings (around 1450-1600 cm⁻¹)

-

C-O stretching vibration of the benzyl ether (around 1200-1000 cm⁻¹)

Role as a Precursor to Deferiprone

The primary and most significant application of this compound is its role as a direct precursor to the iron chelating drug, deferiprone (3-hydroxy-1,2-dimethyl-4(1H)-pyridinone). This transformation involves two key steps: N-methylation and debenzylation.

N-Methylation

The nitrogen of the pyridinone ring is typically methylated using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base.

Debenzylation to Yield the Active Chelator